N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide
Description
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a 2-methoxyphenoxy-substituted butynyl chain and a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common feature in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-25-16-9-2-3-10-17(16)26-12-5-4-11-23-18(24)14-7-6-8-15(13-14)19(20,21)22/h2-3,6-10,13H,11-12H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUQYSKXSLVIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Preparation of 4-(2-methoxyphenoxy)but-2-yn-1-yl bromide: This intermediate can be synthesized by reacting 2-methoxyphenol with 4-bromo-1-butyne under basic conditions.
Formation of the benzamide core: The intermediate is then reacted with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several benzamide-based agrochemicals and bioactive molecules:
Key Observations :
- The trifluoromethyl group is a critical pharmacophore in agrochemicals, enhancing target binding and resistance to oxidative metabolism .
- The 2-methoxyphenoxy moiety in the target compound may improve solubility compared to purely aromatic substituents (e.g., dichlorophenyl in etobenzanid) while maintaining hydrophobic interactions .
- The butynyl chain introduces rigidity and may influence spatial orientation during target binding, a feature absent in shorter-chain analogs like flutolanil .
Physicochemical and Spectral Properties
- IR Spectroscopy : Unlike hydrazinecarbothioamides (), the target compound lacks C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) bands, confirming its benzamide structure. The C=O stretch (~1660 cm⁻¹) aligns with similar benzamides .
- NMR: The ¹H-NMR would show signals for the methoxyphenoxy group (δ ~6.8–7.5 ppm), trifluoromethyl (δ ~120–130 ppm in ¹³C), and butynyl protons (δ ~2.5–3.5 ppm) .
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide, identified by CAS Number 1421446-29-8, is a synthetic organic compound with a complex chemical structure that has garnered interest in various biological and medicinal research fields. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 363.3 g/mol. The compound features a trifluoromethyl group attached to a benzamide core, along with a methoxyphenoxy and but-2-yn-1-yl substituent. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating cell membrane penetration .
The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors. Studies suggest that it may modulate the activity of cholinesterases, which are crucial in neurotransmission and are implicated in neurodegenerative diseases .
Inhibitory Effects on Enzymes
Research has demonstrated that this compound exhibits inhibitory effects against several enzymes:
| Enzyme | IC (μM) | Comments |
|---|---|---|
| Acetylcholinesterase (AChE) | 19.2 | Moderate inhibitory activity |
| Butyrylcholinesterase (BChE) | 13.2 | Moderate inhibitory activity |
These findings indicate potential applications in treating conditions such as Alzheimer's disease, where cholinesterase inhibition can improve cognitive function.
Antioxidant Potential
The compound has also been evaluated for its antioxidant properties, which are vital in mitigating oxidative stress associated with various diseases. Although specific quantitative data on antioxidant activity were not detailed in the sources reviewed, the presence of electron-withdrawing groups like trifluoromethyl is known to enhance antioxidant capacity by stabilizing free radicals .
Study on Cholinesterase Inhibition
In a detailed study examining the effects of various compounds on cholinesterase activity, this compound was found to have significant inhibitory effects against both AChE and BChE. The study highlighted that modifications to the chemical structure could alter the potency of inhibition, suggesting avenues for further research into more effective derivatives .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of intermediates such as 4-(2-methoxyphenoxy)but-2-yn-1-yl bromide, followed by coupling with 3-(trifluoromethyl)benzoic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide). This synthetic approach allows for further exploration of structural modifications that could enhance biological activity.
Q & A
Q. What are the optimal synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and alkyne coupling. Key steps:
Coupling of 2-methoxyphenoxybut-2-yne with activated benzamide intermediates under palladium-catalyzed conditions (e.g., Sonogashira coupling).
Purification via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in dichloromethane/pentane.
Purity validation by HPLC (>98%) and NMR spectroscopy to confirm absence of byproducts (e.g., unreacted trifluoromethylbenzoyl chloride).
Critical parameters: Temperature control (0–25°C), inert atmosphere (argon), and stoichiometric precision for reactive intermediates .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy at 25°C. Adjust with co-solvents (e.g., cyclodextrins) if needed .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis susceptibility (e.g., ester or amide bonds) can be assessed via pH-varied buffers .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Confirm methoxyphenoxy (δ 3.8–4.2 ppm) and trifluoromethyl (δ 120–125 ppm in 19F NMR) groups.
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm error.
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling predict the compound’s mechanism of action and target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., acetylcholinesterase). Set grid boxes around catalytic sites (20 ų) and run 50 docking poses .
- MD Simulations : Perform 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bonds (e.g., trifluoromethyl interactions with hydrophobic pockets) .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
Comparative Assays : Test the compound against purified enzymes (e.g., acetylcholinesterase) and cell-based receptor models (e.g., GPCRs) under identical conditions.
Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions.
Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethyl with cyano) to isolate functional group contributions .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Key Modifications :
| Position | Modification | Impact | Reference |
|---|---|---|---|
| But-2-yn-1-yl | Replace with propargyl | Alters steric hindrance | |
| Trifluoromethyl | Substitute with Cl | Changes lipophilicity (logP) |
Data Contradiction and Validation
Q. How should researchers address discrepancies in synthetic yields across studies?
- Methodological Answer :
- Reproduce Conditions : Verify reagent purity (e.g., O-benzyl hydroxylamine hydrochloride ≥98%), solvent dryness (Karl Fischer titration), and inert atmosphere integrity.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-alkyne couplings) and adjust catalyst loading (e.g., Pd(PPh3)4 from 5 mol% to 7 mol%) .
Tables of Key Findings
Q. Table 1: Functional Group Contributions to Bioactivity
Q. Table 2: Hazard Mitigation in Synthesis
| Reagent | Hazard | Mitigation | Reference |
|---|---|---|---|
| p-Trifluoromethyl benzoyl chloride | Corrosive | Use double-glove technique, fume hood | |
| Sodium pivalate | Moisture-sensitive | Store under argon with molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
